molecular formula C14H22N2O2 B8568695 3-[3-(4-Morpholinylmethyl)phenoxy]1-propanamine CAS No. 81201-16-3

3-[3-(4-Morpholinylmethyl)phenoxy]1-propanamine

Cat. No. B8568695
M. Wt: 250.34 g/mol
InChI Key: BPUOHUMZZKDGLM-UHFFFAOYSA-N
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Patent
US04514408

Procedure details

To a 80% suspension of 0.28 mol of sodium hydride in dimethylformamide, 0.06 mol of 3-morpholinomethylphenol is added portionwise, under stirring at a temperature of about 20° C., then the mixture is stirred 15 minutes at room temperature and a solution of 0.08 mol of 3-chloropropylamine hydrochloride in 20 ml of dimethylformamide is added thereto at 5°-10° C. The reaction mixture is stirred 24 hours at room temperature, then, after addition of 400 ml of ice-water, it is extracted 4 times with 100 ml of ethyl acetate. The organic solution is washed twice with 30 ml of 10% sodium hydroxide, then 3 times with 20 ml of water. The mixture is dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure. Thus, 3-(3-morpholinomethylphenoxy)propylamine is obtained, in the form of a yellow oil. Yield: 64%.
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:8][CH2:7][N:6]([CH2:9][C:10]2[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=2)[CH2:5][CH2:4]1.Cl.Cl[CH2:19][CH2:20][CH2:21][NH2:22]>CN(C)C=O>[O:3]1[CH2:4][CH2:5][N:6]([CH2:9][C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[O:16][CH2:19][CH2:20][CH2:21][NH2:22])[CH2:7][CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.28 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.06 mol
Type
reactant
Smiles
O1CCN(CC1)CC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
Cl.ClCCCN
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
under stirring at a temperature of about 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at 5°-10° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred 24 hours at room temperature
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
is extracted 4 times with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic solution is washed twice with 30 ml of 10% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CC=1C=C(OCCCN)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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